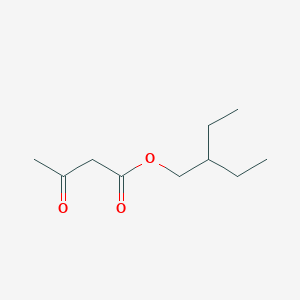
2-Ethylbutyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl 3-oxobutanoate is an organic compound belonging to the class of esters It is structurally characterized by the presence of a 3-oxobutanoate group attached to a 2-ethylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylbutyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (also known as ethyl acetoacetate) with 2-ethylbutyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the formation of the enolate ion from ethyl 3-oxobutanoate. The enolate ion then undergoes nucleophilic substitution with 2-ethylbutyl bromide to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylbutyl 3-oxobutanoate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can undergo further alkylation reactions with various alkyl halides.
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Alkylation: α-Substituted esters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethylbutyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-ethylbutyl 3-oxobutanoate primarily involves its ability to form enolate ions. These enolate ions are highly reactive and can participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Ethylbutyl 3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Both compounds contain the 3-oxobutanoate group, but this compound has an additional 2-ethylbutyl chain, making it more hydrophobic.
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl group instead of an ethyl group, leading to different reactivity and solubility properties.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
13562-88-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-ethylbutyl 3-oxobutanoate |
InChI |
InChI=1S/C10H18O3/c1-4-9(5-2)7-13-10(12)6-8(3)11/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
NFAFRNJHCSTARJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


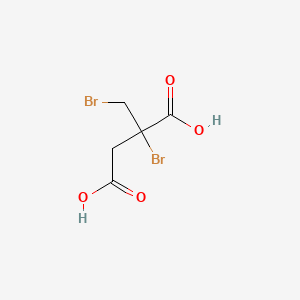


![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
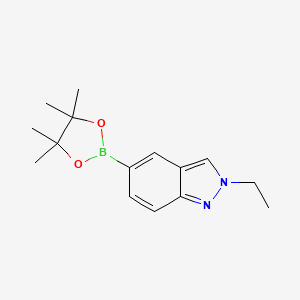
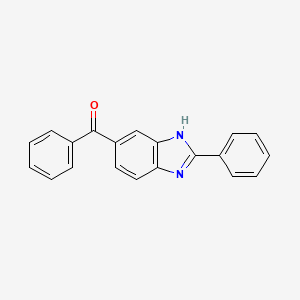
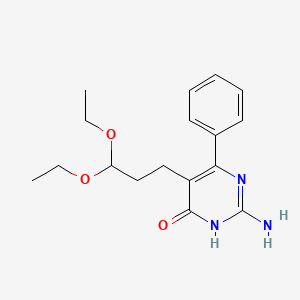
![2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B13992551.png)
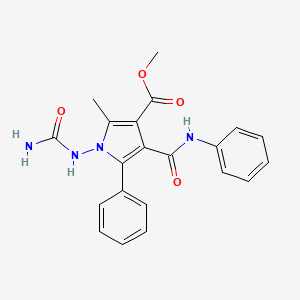
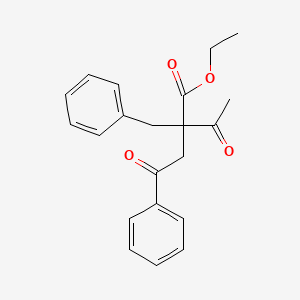
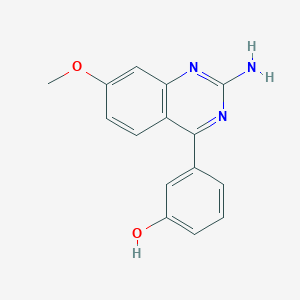
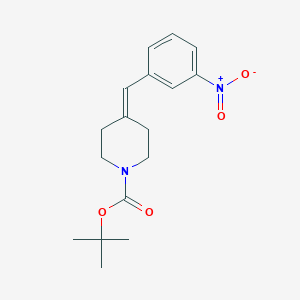
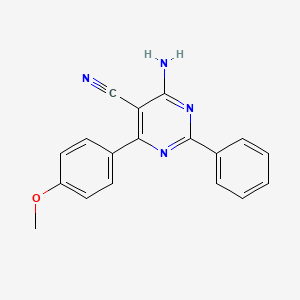
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)
